![molecular formula C26H18N2 B12003327 6,12-Diphenyldibenzo[b,f][1,5]diazocine CAS No. 7139-42-6](/img/structure/B12003327.png)
6,12-Diphenyldibenzo[b,f][1,5]diazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,12-Diphenyldibenzo[b,f][1,5]diazocine is a unique organic compound characterized by its tub-shaped, eight-membered central ring structure. This compound, with the molecular formula C26H18N2, has garnered significant interest in the field of organic chemistry due to its distinctive structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,12-Diphenyldibenzo[b,f][1,5]diazocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of biphenyl-2,2’-diamine with benzil in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 6,12-Diphenyldibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the diazocine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
6,12-Diphenyldibenzo[b,f][1,5]diazocine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 6,12-Diphenyldibenzo[b,f][1,5]diazocine exerts its effects involves its ability to participate in electron transfer processes. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This flexibility allows it to interact with various molecular targets and pathways, making it a valuable tool in mechanistic studies .
Comparaison Avec Des Composés Similaires
6,7-Diphenyldibenzo[e,g][1,4]diazocine: This compound shares a similar structural framework but differs in the position of the nitrogen atoms and the overall ring structure.
5,6,11,12-Tetrahydrodibenzo[b,f][1,4]diazocine: Another related compound with a different degree of hydrogenation and ring configuration.
Uniqueness: 6,12-Diphenyldibenzo[b,f][1,5]diazocine stands out due to its tub-shaped, eight-membered central ring, which imparts unique electronic properties. This structural feature makes it particularly useful in studies involving electron transfer and molecular interactions .
Propriétés
Numéro CAS |
7139-42-6 |
|---|---|
Formule moléculaire |
C26H18N2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
6,12-diphenylbenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)28-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)27-25/h1-18H |
Clé InChI |
UQIGJMYREVNYFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=NC4=CC=CC=C42)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


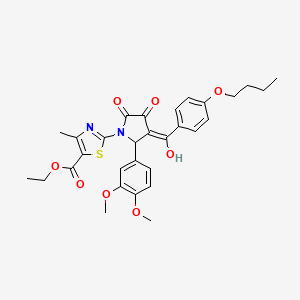


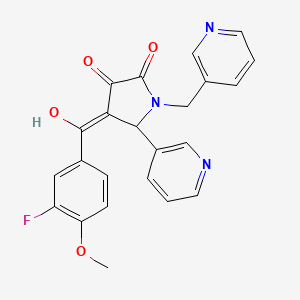

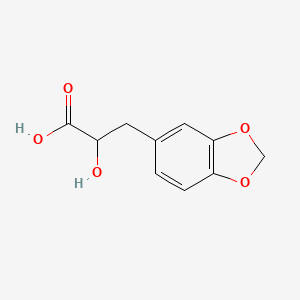

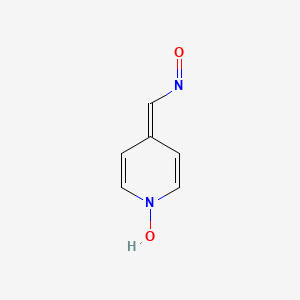

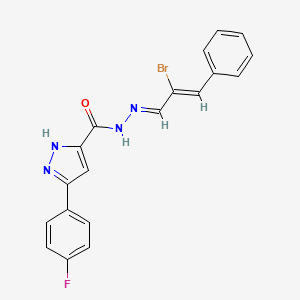
![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
![Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B12003332.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12003342.png)

